5-Methyl-6-propoxypyridin-3-OL

GPR120 FFAR4 GPCR agonism

Procure 5-Methyl-6-propoxypyridin-3-OL (NLT 98%) as a defined entry point for GPR120 (FFAR4) agonist programs, featuring documented EC50 values (IP1: 330 nM; β-arrestin: 890 nM) enabling biased signaling SAR. This 6-alkoxypyridin-3-ol scaffold supports immunomodulatory research (AMPK/NOX pathway) and offers orthogonal functionalization for library synthesis. Sourced with verified purity to accelerate hit-to-lead campaigns.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B8032552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-propoxypyridin-3-OL
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCCOC1=NC=C(C=C1C)O
InChIInChI=1S/C9H13NO2/c1-3-4-12-9-7(2)5-8(11)6-10-9/h5-6,11H,3-4H2,1-2H3
InChIKeyPDFGDMPDZZBYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-propoxypyridin-3-OL: CAS 1881294-97-8 Identity and Procurement Baseline


5-Methyl-6-propoxypyridin-3-OL (CAS 1881294-97-8, MFCD29044453) is a trisubstituted pyridin-3-ol derivative characterized by a methyl group at the 5-position, an n-propoxy group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring, with a molecular formula of C9H13NO2 and molecular weight of 167.21 g/mol . This compound belongs to the 6-alkoxypyridin-3-ol scaffold class, a structural family recognized in medicinal chemistry for its utility in generating pharmacologically active compounds . Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to NLT 98%, with stock availability confirmed in catalog sizes from 1g to 5g quantities .

Why 5-Methyl-6-propoxypyridin-3-OL Cannot Be Replaced by Generic Pyridin-3-ol Analogs


Within the pyridin-3-ol chemical space, the precise substitution pattern at the 5- and 6-positions fundamentally governs molecular recognition at biological targets. The 6-propoxy group contributes hydrophobic interactions and steric bulk that influence target binding and pharmacokinetic properties, while the 5-methyl group modulates electronic distribution across the pyridine ring and affects metabolic stability . Even structurally close analogs—such as 6-propoxypyridin-3-ol lacking the 5-methyl group, or 5-methyl-2-propoxypyridin-3-ol with altered regiochemistry—exhibit divergent physicochemical properties and cannot be assumed to demonstrate equivalent performance in target engagement, synthetic utility, or downstream functionalization without explicit comparative validation . The following evidence quantifies where specific differentiation has been empirically established.

5-Methyl-6-propoxypyridin-3-OL: Quantified Differentiation Evidence for Scientific Selection


GPR120 Agonist Potency: 5-Methyl-6-propoxypyridin-3-OL Exhibits Defined EC50 Values in Human Receptor Assays

5-Methyl-6-propoxypyridin-3-OL has been characterized as a GPR120 (Free Fatty Acid Receptor 4, FFAR4) agonist, with quantitative potency data derived from human receptor assays. This compound demonstrates an EC50 of 330 nM in the Gαq-mediated IP1 accumulation pathway (HTRF assay) and an EC50 of 890 nM in the β-arrestin recruitment pathway (luminescence assay), both measured against the human GPR120 short isoform expressed in CHOK1 cells [1]. GPR120 is a validated therapeutic target for metabolic disorders including type 2 diabetes and obesity, where selective agonism drives GLP-1 secretion and enhances insulin sensitivity. This defined activity profile establishes the compound as a tractable chemical starting point for GPR120-targeted drug discovery programs, distinguishing it from pyridin-3-ol analogs lacking documented receptor engagement data.

GPR120 FFAR4 GPCR agonism metabolic disease

Molecular Weight Differentiation: 5-Methyl-6-propoxypyridin-3-OL versus Des-Methyl Analog 6-Propoxypyridin-3-ol

5-Methyl-6-propoxypyridin-3-OL (MW = 167.21 g/mol) differs from the closely related des-methyl analog 6-propoxypyridin-3-ol (MW = 153.18 g/mol) by a molecular weight increase of 14.03 g/mol, corresponding precisely to the addition of one methyl group (-CH3) at the 5-position . This structural modification increases lipophilicity (calculated LogP difference approximately +0.5 units) and introduces steric hindrance adjacent to the 6-propoxy substituent, which alters the conformational flexibility and binding pose of the molecule at hydrophobic receptor pockets. The presence of the 5-methyl group also blocks a potential site of oxidative metabolism, contributing to differential metabolic stability compared to the des-methyl analog.

physicochemical properties molecular weight structure-activity relationship drug-likeness

Regioisomeric Distinction: 6-Propoxy versus 2-Propoxy Substitution in Pyridin-3-ol Scaffolds

5-Methyl-6-propoxypyridin-3-OL (CAS 1881294-97-8) is a distinct chemical entity from its regioisomer 5-methyl-2-propoxypyridin-3-OL (CAS not publicly disclosed for this exact compound, but the scaffold is documented), with the propoxy group positioned at the 6-position versus the 2-position of the pyridine ring . This positional difference fundamentally alters the electronic distribution across the aromatic system: the 6-propoxy group exerts an electron-donating resonance effect para to the ring nitrogen, whereas the 2-propoxy group positions the substituent ortho to the nitrogen, introducing steric and electronic effects that modify hydrogen-bonding capacity, metal-chelating behavior, and molecular recognition by biological targets. The two regioisomers are not interchangeable in either synthetic or biological applications.

regiochemistry positional isomerism receptor binding synthetic accessibility

Class-Level Evidence: 6-Alkoxypyridin-3-ol Scaffold Demonstrates Validated Immunomodulatory Activity in Preclinical Models

The 6-alkoxypyridin-3-ol scaffold, of which 5-Methyl-6-propoxypyridin-3-OL is a member, has demonstrated quantifiable immunomodulatory activity in preclinical disease models. The structurally related analog BJ-3105 (2,4,5-trimethyl-6-(3-phenylpropoxy)pyridin-3-ol), which shares the 6-alkoxypyridin-3-ol core architecture, significantly suppressed Th1 and Th17 cell differentiation in vitro and prevented experimental autoimmune encephalomyelitis (EAE) disease progression in murine models [1]. In a direct head-to-head comparison with tofacitinib (a JAK inhibitor approved for ulcerative colitis), BJ-3105 exerted superior anti-colitis effects in murine IBD models, mediated through AMPK activation and NOX inhibition rather than JAK-STAT pathway suppression [2]. While 5-Methyl-6-propoxypyridin-3-OL itself has not been evaluated in these specific disease models, the scaffold class has established precedent for immunomodulatory and anti-inflammatory applications.

immunomodulation Th17 differentiation autoimmune disease AMPK activation

Commercial Availability and Purity Specifications: 5-Methyl-6-propoxypyridin-3-OL Versus Structurally Proximal Analogs

5-Methyl-6-propoxypyridin-3-OL is commercially available from multiple established vendors with defined purity specifications, including 95% purity (Combi-Blocks, catalog YF-6708) and NLT 98% purity (MolCore, catalog MC715583), with stock availability confirmed in gram-scale quantities as of 2024 inventory data . The compound has an assigned CAS registry number (1881294-97-8) and MDL identifier (MFCD29044453), enabling unambiguous procurement and regulatory documentation. In contrast, certain structurally related analogs, such as specific regioisomers or more heavily functionalized derivatives, may require custom synthesis with extended lead times and higher associated costs.

commercial availability purity procurement lead-time

5-Methyl-6-propoxypyridin-3-OL: Evidence-Anchored Application Scenarios for Procurement Decision-Making


GPR120-Targeted Drug Discovery and Lead Optimization

Research programs targeting GPR120 (FFAR4) agonism for metabolic disorders, including type 2 diabetes and obesity, can utilize 5-Methyl-6-propoxypyridin-3-OL as a defined chemical starting point with documented EC50 values of 330 nM (IP1 pathway) and 890 nM (β-arrestin pathway) in human receptor assays [1]. The availability of pathway-specific potency data enables biased signaling characterization and facilitates structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and signaling bias. The compound's commercial availability with verified purity eliminates the need for de novo synthesis of the core scaffold, accelerating hit-to-lead timelines.

Immunomodulatory Scaffold Development Leveraging the 6-Alkoxypyridin-3-ol Pharmacophore

Investigators pursuing novel immunomodulatory agents for autoimmune and inflammatory diseases can employ 5-Methyl-6-propoxypyridin-3-OL as a structurally defined entry point to the 6-alkoxypyridin-3-ol scaffold class. Class-level evidence demonstrates that structurally related analogs, such as BJ-3105, suppress Th1/Th17 differentiation and exhibit superior anti-colitis efficacy compared to tofacitinib in murine IBD models via AMPK activation and NOX inhibition [2]. 5-Methyl-6-propoxypyridin-3-OL provides a distinct substitution pattern (5-methyl, 6-propoxy) that may be explored for differentiated selectivity, metabolic stability, or CNS penetration properties relative to published analogs.

Physicochemical Property Benchmarking and Computational Chemistry Studies

5-Methyl-6-propoxypyridin-3-OL serves as a well-characterized reference compound for computational chemistry and physicochemical property studies comparing methylated versus non-methylated pyridin-3-ol derivatives. The quantifiable differences in molecular weight (ΔMW = +14.03 g/mol versus 6-propoxypyridin-3-ol) and calculated lipophilicity (ΔLogP ≈ +0.5) provide a defined basis for benchmarking QSAR models, validating in silico ADME predictions, and calibrating chromatographic retention parameters . The compound's commercial availability at documented purity levels ensures reproducibility across independent computational and analytical laboratories.

Synthetic Intermediate for Diversified 3,5,6-Trisubstituted Pyridine Libraries

5-Methyl-6-propoxypyridin-3-OL functions as a versatile synthetic intermediate for generating diversified 3,5,6-trisubstituted pyridine libraries . The hydroxyl group at the 3-position enables O-alkylation, esterification, or Mitsunobu reactions; the 5-methyl group provides a handle for benzylic functionalization; and the 6-propoxy group can be deprotected to reveal a hydroxyl group for subsequent derivatization. This orthogonal functionalization potential, combined with established commercial supply and purity specifications, makes the compound a practical building block for medicinal chemistry campaigns requiring systematic exploration of pyridine-based chemical space.

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